

Protocol for the synthesis of procaine from 4-Nitrobenzoic acid

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Compound of Interest

Compound Name: 4-Nitrobenzoic Acid

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An Application Note on the Synthesis of Procaine from **4-Nitrobenzoic Acid**

Introduction

Procaine (2-(diethylamino)ethyl 4-aminobenzoate) is a well-known local anesthetic of the amino ester group, first synthesized in 1905 by Alfred Einhorn.^{[1][2]} It functions primarily as a sodium channel blocker, reducing the pain of intramuscular injections and for dental procedures.^{[1][2]} While newer anesthetics like lidocaine are now more common, procaine remains a significant compound, also used for its sympatholytic, anti-inflammatory, and mood-enhancing effects in some therapeutic contexts.^[1] Its synthesis is a classic multi-step organic transformation, often used as an example in medicinal chemistry.

This document outlines the detailed protocol for the chemical synthesis of procaine, starting from **4-nitrobenzoic acid**. The primary route involves the formation of an ester intermediate, followed by the reduction of the nitro group. The final product is often converted to its hydrochloride salt, procaine hydrochloride (Novocaine), to enhance its stability and solubility.^[3]
^[4]

Synthesis Pathway Overview

The synthesis of procaine from **4-nitrobenzoic acid** is generally accomplished via a two-step process:

- Esterification: **4-nitrobenzoic acid** is reacted with 2-(diethylamino)ethanol to form the intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate, sometimes referred to as Nitrocaïne.
- Reduction: The nitro group of the intermediate is then reduced to an amine to yield procaine.

Two common variations exist for the initial esterification step. The first involves the direct esterification of the carboxylic acid, while the second proceeds through a more reactive acid chloride intermediate.

Experimental Protocols

Method 1: Synthesis via 2-(diethylamino)ethyl 4-nitrobenzoate

Step 1A: Direct Esterification of **4-Nitrobenzoic Acid**

This protocol involves the direct condensation of **4-nitrobenzoic acid** with 2-(diethylamino)ethanol.

- Reagents: **4-nitrobenzoic acid**, 2-(diethylamino)ethanol, xylene (solvent).
- Procedure:
 - Combine **4-nitrobenzoic acid**, 2-(diethylamino)ethanol, and xylene in a round-bottom flask equipped with a reflux condenser.^[5] A patent describes a similar process using dimethylbenzene as the solvent.^[6]
 - Heat the mixture to reflux. The reaction temperature is typically maintained between 141-143 °C.^[6]
 - Continue the reflux for 8 to 24 hours.^[6] Monitor the reaction progress using thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to below 20 °C.
 - Remove the solvent (xylene or dimethylbenzene) under reduced pressure to obtain the crude 2-(diethylamino)ethyl 4-nitrobenzoate intermediate.^[6]

Step 1B: Esterification via 4-Nitrobenzoyl Chloride (Alternative to Step 1A)

This method enhances the reactivity of the carboxylic acid by first converting it to an acid chloride.

- Reagents: **4-nitrobenzoic acid**, thionyl chloride or phosphorus pentachloride, 2-(diethylamino)ethanol.
- Procedure:
 - Acid Chloride Formation: React **4-nitrobenzoic acid** with a chlorinating agent like thionyl chloride[1][7] or phosphorus pentachloride[8] to synthesize 4-nitrobenzoyl chloride. This reaction is typically performed under anhydrous conditions.
 - Esterification: Mix the resulting 4-nitrobenzoyl chloride (185.4 g) with 2-(diethylamino)ethanol (117 g).[8]
 - The reaction occurs spontaneously but can be heated to 120 °C for 2 hours to ensure completion.[8]
 - The resulting solid product is 2-(diethylamino)ethyl 4-nitrobenzoate hydrochloride.[8]

Step 2: Reduction of 2-(diethylamino)ethyl 4-nitrobenzoate to Procaine

The nitro intermediate is reduced to the corresponding amine, procaine. Catalytic hydrogenation is a modern and efficient method.

- Reagents: 2-(diethylamino)ethyl 4-nitrobenzoate (Nitrocaine), amorphous nickel catalyst[5] or Pd/C catalyst, hydrogen gas, butyl acetate (solvent).[5]
- Procedure:
 - In a hydrogenation reactor, add 53.3 g of Nitrocaine, 450 mL of butyl acetate, and 0.6 g of an amorphous nickel catalyst.[5]
 - Seal the reactor and purge the system with hydrogen gas 3-4 times to remove air.[5]
 - Pressurize the reactor with hydrogen to 2 atmospheres (approx. 1520 Torr).[5]

- Stir the reaction mixture at 35 °C for 12 hours.[5]
- Upon completion, filter the mixture under reduced pressure to recover the catalyst.[5]
- Wash the filter cake with butyl acetate.
- Concentrate the filtrate under reduced pressure to obtain the solid crude procaine base.[5]
- The crude product can be purified by recrystallization from dichloromethane.[5] An older method uses granulated tin in hydrochloric acid for the reduction.[8]

Method 2: Synthesis via 4-Aminobenzoic Acid

An alternative pathway involves first reducing **4-nitrobenzoic acid** to 4-aminobenzoic acid (PABA), followed by esterification.

Step 1: Reduction of **4-Nitrobenzoic Acid** to 4-Aminobenzoic Acid

- Reagents: **4-nitrobenzoic acid**, sodium hydroxide, Pd/C catalyst, hydrogen gas, hydrochloric acid.[9]
- Procedure:
 - Prepare an aqueous solution of the sodium salt by dissolving 167 g of **4-nitrobenzoic acid** and 40 g of sodium hydroxide in 668 g of water.[9]
 - Add this solution to a 1L autoclave along with 1.67 g of a Pd/C catalyst.[9]
 - Pressurize the autoclave with hydrogen to 2-4 MPa and heat to 60-70 °C.[9]
 - Maintain the reaction until the hydrogen pressure no longer drops, then continue for an additional hour.[9]
 - Cool the reactor to room temperature and filter to recover the catalyst.[9]
 - Acidify the filtrate with 36%-38% hydrochloric acid to a pH of 3.[9]
 - Cool the solution to room temperature to crystallize the product.

- Filter and dry the solid to obtain 4-aminobenzoic acid.[9]

Step 2: Esterification of 4-Aminobenzoic Acid to Procaine

This reaction is a Fischer esterification.[10]

- Reagents: 4-aminobenzoic acid, 2-(diethylamino)ethanol, sulfuric acid (catalyst).[10][11]
- Procedure:
 - React 4-aminobenzoic acid with 2-(diethylamino)ethanol in the presence of a catalytic amount of sulfuric acid.[10][11]
 - Heat the mixture to facilitate the esterification reaction.
 - Upon completion, the reaction mixture is worked up to isolate the procaine base.

Final Step: Formation of Procaine Hydrochloride

For pharmaceutical applications, the procaine base is typically converted to its more stable and water-soluble hydrochloride salt.[3][12]

- Procedure:
 - Dissolve the purified procaine base in a suitable solvent, such as alcohol.[8]
 - Neutralize the solution with one molecular equivalent of hydrochloric acid.[8]
 - Evaporate the solvent to crystallize the procaine hydrochloride.[8]
 - The resulting crystals can be recrystallized from alcohol to yield pure procaine hydrochloride, which appears as white needles.[8]

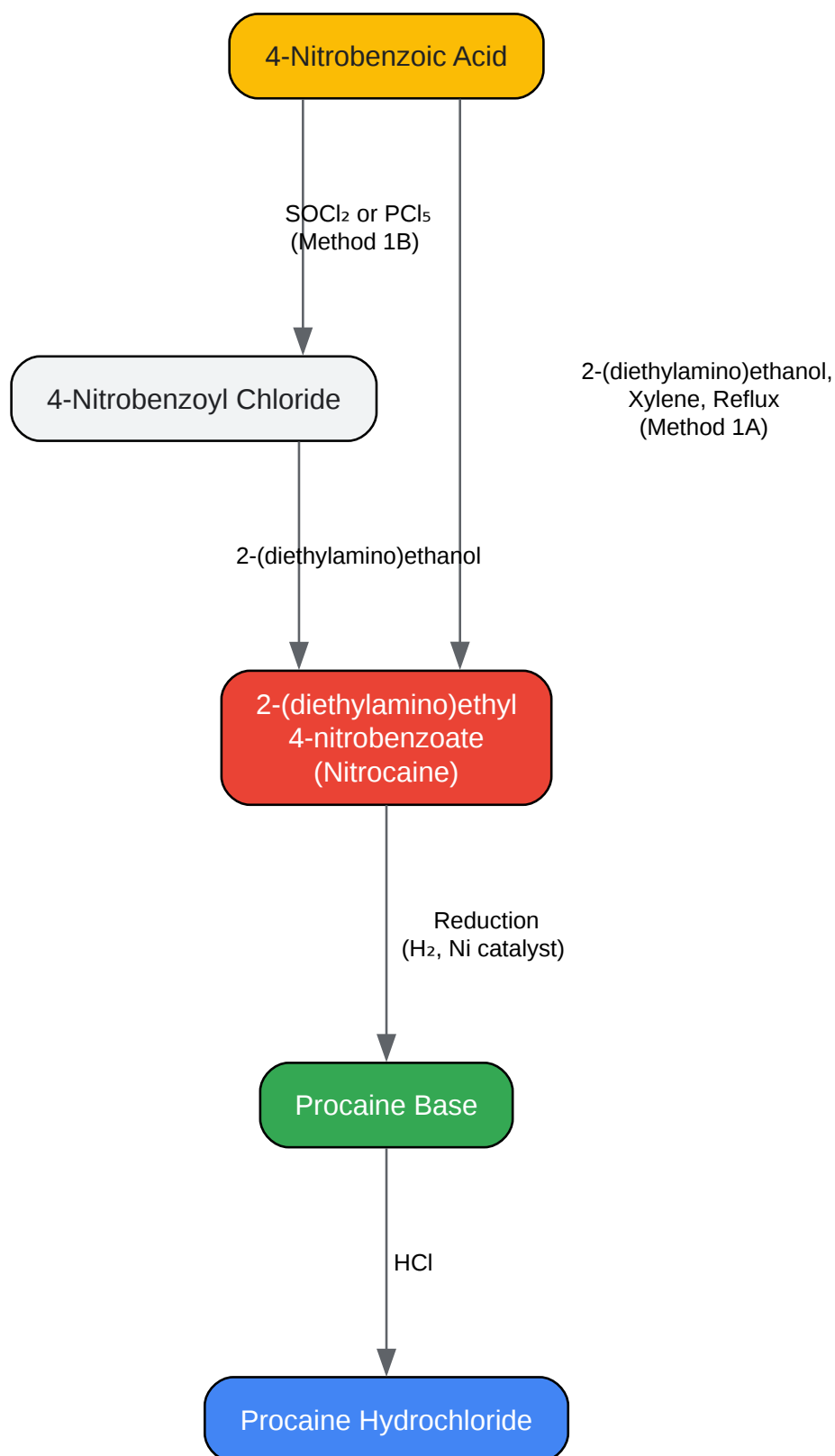
Data Presentation

The following table summarizes key quantitative data from the described synthesis protocols.

Parameter	Product/Intermediate	Value	Reference
Yield	4-Aminobenzoic Acid	>96%	[13]
4-Aminobenzoic Acid	96.2%	[9]	
4-Aminobenzoic Acid	97.5%	[9]	
Procaine	95.6%	[5]	
Purity (HPLC)	4-Aminobenzoic Acid	>99%	[13]
4-Aminobenzoic Acid	99.2%	[9]	
4-Aminobenzoic Acid	99.5%	[9]	
Melting Point	Procaine (dihydrate)	51 °C	[8]
Procaine Hydrochloride	156 °C	[8]	
Procaine Hydrochloride	153-158 °C	[12]	
4-Aminobenzoic Acid	187.1-187.6 °C	[14]	

Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis of procaine from **4-nitrobenzoic acid**, highlighting the two primary pathways for esterification.



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Caption: Synthesis workflow for Procaine from **4-Nitrobenzoic Acid**.

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